1,2-Dithiecane
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Overview
Description
1,2-Dithiecane: is an organic compound with the molecular formula C6H12S2 . It belongs to the class of dithianes, which are heterocyclic compounds containing a cyclohexane core structure wherein two methylene bridges are replaced by sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dithiecane can be synthesized through several methods. One common approach involves the reaction of 1,2-dihaloalkanes with sodium sulfide in an aqueous medium. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dithiecane undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield thiols or disulfides, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted dithianes.
Scientific Research Applications
1,2-Dithiecane has found applications in several scientific research areas, including:
Mechanism of Action
The mechanism of action of 1,2-dithiecane involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand, forming complexes with metal ions and influencing their reactivity. Additionally, its sulfur atoms can participate in redox reactions, modulating the oxidative state of biological systems .
Comparison with Similar Compounds
1,3-Dithiane: Another dithiane isomer, differing in the position of sulfur atoms.
1,4-Dithiane: This compound has sulfur atoms at the 1 and 4 positions and is used as a building block in the synthesis of complex molecules.
Uniqueness of 1,2-Dithiecane: this compound is unique due to its specific sulfur atom arrangement, which imparts distinct chemical reactivity and properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it valuable in both research and industrial applications .
Properties
CAS No. |
6573-66-6 |
---|---|
Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
dithiecane |
InChI |
InChI=1S/C8H16S2/c1-2-4-6-8-10-9-7-5-3-1/h1-8H2 |
InChI Key |
OCISTCGVZWGSBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCSSCCC1 |
Origin of Product |
United States |
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